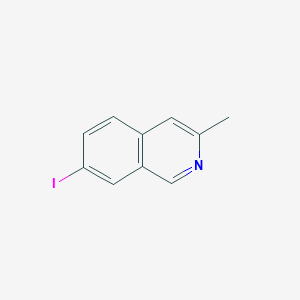
cis-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid: is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a carboxylic acid group. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: cis-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, cis-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: Its trifluoromethyl group can enhance binding affinity and selectivity in biological systems .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities .
Mécanisme D'action
The mechanism of action of cis-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
cis-4-Fluoroproline: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.
trans-4-Fluoroproline: Another fluorinated proline derivative with different stereochemistry.
cis-3,4-Diphenylpyrrolidine: A compound with a similar pyrrolidine ring but different substituents.
Uniqueness: The presence of the trifluoromethyl group in cis-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid imparts unique chemical and biological properties that distinguish it from other similar compounds. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it valuable in various applications .
Propriétés
Formule moléculaire |
C12H12F3NO2 |
|---|---|
Poids moléculaire |
259.22 g/mol |
Nom IUPAC |
(3R,4R)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)10-4-2-1-3-7(10)8-5-16-6-9(8)11(17)18/h1-4,8-9,16H,5-6H2,(H,17,18)/t8-,9-/m0/s1 |
Clé InChI |
CDBDQHBPLLUGEZ-IUCAKERBSA-N |
SMILES isomérique |
C1[C@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F |
SMILES canonique |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


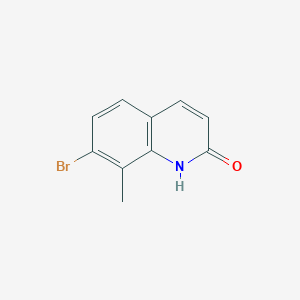

![5-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13668459.png)
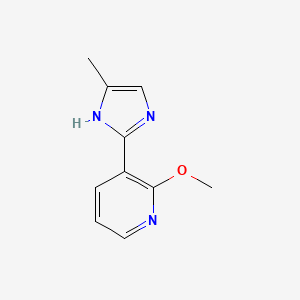
![6,8-Dichloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13668468.png)
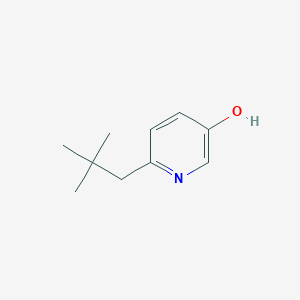
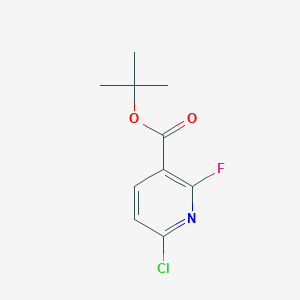
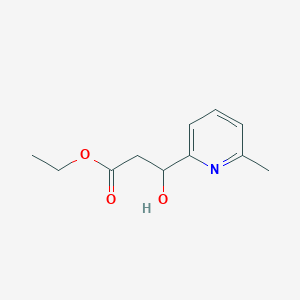
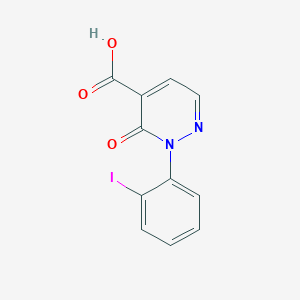
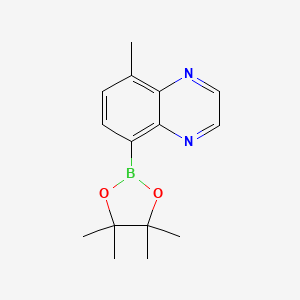
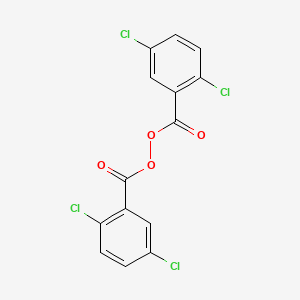
![Methyl 5-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13668514.png)
